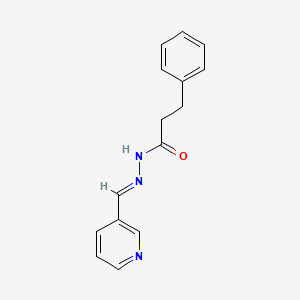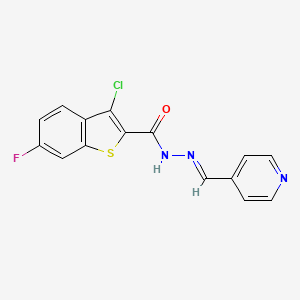![molecular formula C20H31NO2 B5509858 4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)
4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol is a useful research compound. Its molecular formula is C20H31NO2 and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.235479232 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring-Closing Metathesis and Radical Cyclization : α,ω-(Phenylseleno) carbonyl compounds have been used in anionic reactions to create substances that undergo sequential ring-closing metathesis and radical cyclization, forming bicyclic products (Clive & Cheng, 2001).
Organocatalysis in Stereoselective Michael Addition : Pyrrolidine-based catalysts derived from l-proline have demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds (Singh et al., 2013).
Enantioselective Addition of Diethylzinc to Aldehydes : Chiral ligands synthesized from (R)-1-phenylethylamine have been used in the enantioselective addition of diethylzinc to benzaldehyde, controlling the stereochemical outcome and producing various chiral secondary alcohols (Asami et al., 2015).
CO2 Equilibrium Solubility in Tertiary Amine Solvents : The CO2 equilibrium solubility of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, has been investigated using thermodynamic and ANN models (Liu et al., 2019).
Gas-phase Pyrolytic Reactions : Pyrolysis of compounds containing primary, secondary, and tertiary alcohols, including 4-phenyl-1-butanol and 2-methyl-3-phenyl-1-propanol, was studied, offering insights into the kinetic results and product analysis (Dib et al., 2008).
Catalysts for Organic Reactions : Ru(II), Pd(II), and Pt(II) complexes with seleno and thio derivatives of pyrrolidine have been synthesized and explored as catalysts for Heck and Suzuki–Miyaura coupling reactions and oxidation of alcohols (Singh et al., 2009).
Synthesis and Characterization of New Soluble Polyamides : New polyamides were synthesized using a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group, demonstrating excellent solubility and thermal properties (Liaw et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3,3-diethylpyrrolidin-1-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-5-20(6-2)12-13-21(15-20)18(22)17-9-7-8-16(14-17)10-11-19(3,4)23/h7-9,14,23H,5-6,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFBEQBZTYYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![2-[2-(1,1,2,2-Tetrafluoroethyl)imidazolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B5509795.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5509815.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)



![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)
